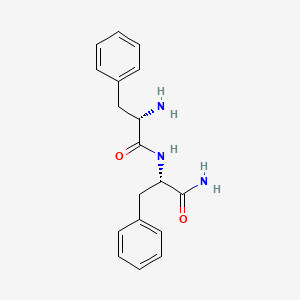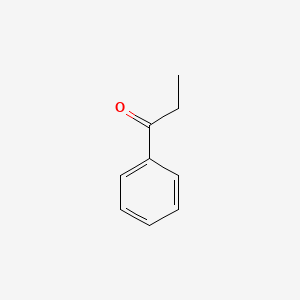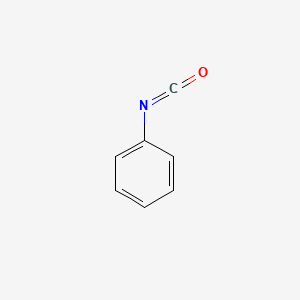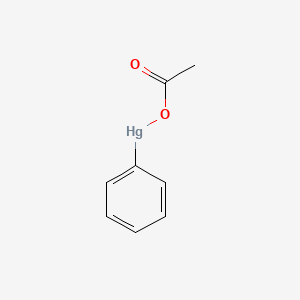
APA モジュレーター T4
説明
Photoregulin3 is a inhibitor of rod photoreceptor gene expression, potentially though Nr2e3 modulation.
科学的研究の応用
代替ポリアデニル化 (APA) のモジュレーション
APA モジュレーター T4 は、複数の転写産物における遠位から近位 (DtoP) APA 使用に影響を与える強力な低分子として同定されています 。この APA のモジュレーションは、遺伝子発現の調節において重要な役割を果たすため、重要です。 この化合物は、特に特徴的な A リッチモチーフが豊富な長い脆弱なイントロンで、近位イントロンポリアデニル化切断部位の使用を促進します 。この応用は、APA とスプライシングの分子メカニズムを理解するために不可欠です。
網膜変性療法
This compound の別の名前である Photoregulin3 は、網膜色素変性のマウスモデルにおいて網膜変性を予防することが示されています 。この応用は、桿体遺伝子発現の薬理学的モジュレーションのための戦略を提供するため、網膜疾患の治療法開発に特に有望です。
分子生物学研究
分子生物学では、this compound を使用して、転写後レベルでの遺伝子発現の複雑な調節を解明することができます。 これにより、APA 調節に関連するゲノム配列の特徴と RNA 結合タンパク質モチーフを特定するのに役立ちます .
作用機序
Target of Action
The primary target of APA modulator T4, also known as “6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one”, “SMR000067668”, or “Photoregulin3”, is the process of Alternative Polyadenylation (APA) . APA is a critical mechanism in regulating gene expression .
Mode of Action
APA modulator T4 modulates endogenous APA via nonkinase-mediated pathways . It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This modulation is potentially through the autoregulated PABPN1 signaling pathway .
Biochemical Pathways
The APA modulator T4 affects the APA pathway, which plays a critical role in gene expression . By promoting DtoP APA usage, it influences the genomic sequence features and RNA binding protein (RBP) motifs associated with DtoP regulation . This modulation preferentially affects longer vulnerable introns enriched with distinctive A-rich motifs .
Pharmacokinetics
It’s known that the compound exhibits high potency and selectivity for apa modulation
Result of Action
The modulation of APA by T4 results in the induction of a preference for the use of proximal intronic poly (A) cleavage sites (CSs) with long intron regions . This modulation can influence the expression of various genes, thereby potentially affecting cellular functions and processes .
生化学分析
Biochemical Properties
APA modulator T4 interacts with various enzymes, proteins, and other biomolecules. It modulates endogenous APA via nonkinase-mediated pathways . The nature of these interactions is nonkinase-mediated, indicating that APA modulator T4 does not inhibit any kinases .
Cellular Effects
APA modulator T4 has significant effects on various types of cells and cellular processes. It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This indicates that APA modulator T4 influences cell function by modulating the usage of APA in transcripts, which can have downstream effects on gene expression and cellular metabolism .
Molecular Mechanism
APA modulator T4 exerts its effects at the molecular level through its modulation of APA. It promotes the use of proximal intronic poly (A) CSs with long intron regions through the PABPN1 pathway . This suggests that APA modulator T4 may bind to biomolecules involved in the PABPN1 pathway, leading to changes in gene expression .
特性
IUPAC Name |
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-17-18(13-20(19)28-2)23-21(24-22(17)26)14-25-10-8-16(9-11-25)15-6-4-3-5-7-15/h3-8,12-13H,9-11,14H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSOMMBIPJYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCC(=CC3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















